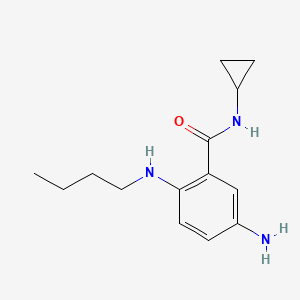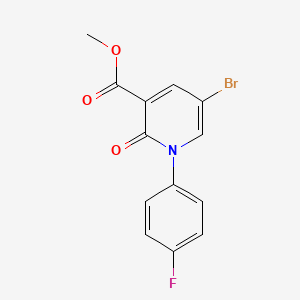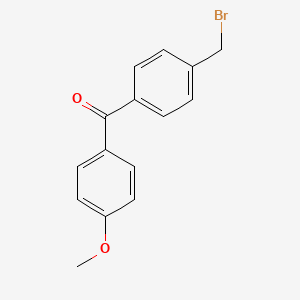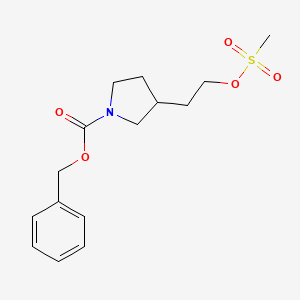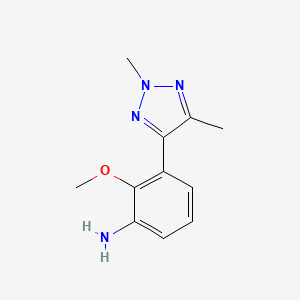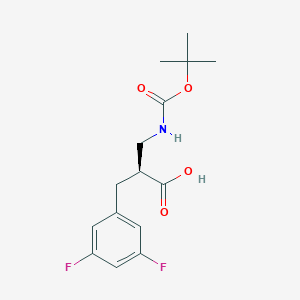![molecular formula C16H26OSi B13978399 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- CAS No. 340165-30-2](/img/structure/B13978399.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is an organosilicon compound with the molecular formula C16H26OSi. This compound is characterized by the presence of a silane group bonded to a 1-phenyl-3-butenyl group through an oxygen atom. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- typically involves the reaction of a silane precursor with a 1-phenyl-3-butenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-phenyl-3-butenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane derivatives, each with varying functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces to enhance their properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and adhesion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (1,1-dimethylethyl)diphenyl[(3-phenyl-2-propenyl)oxy]-
- Silane, (1,1-dimethylethyl)[(1-ethoxyethenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl[(3-phenyl-2-propenyl)oxy]-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar silane compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in applications requiring strong adhesion and surface modification.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(1-phenylbut-3-enoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-7-11-15(14-12-9-8-10-13-14)17-18(5,6)16(2,3)4/h7-10,12-13,15H,1,11H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQHSSHKFCSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459519 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340165-30-2 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
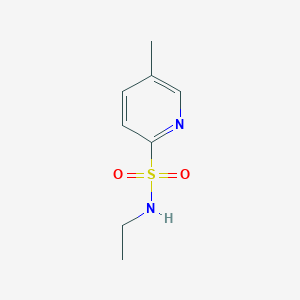
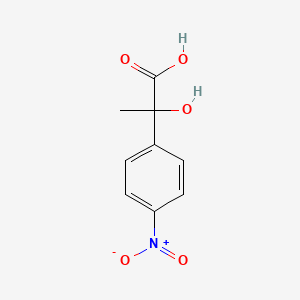
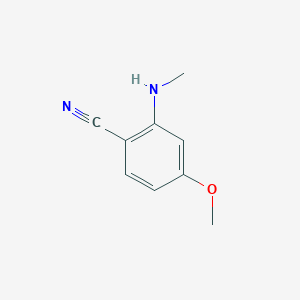
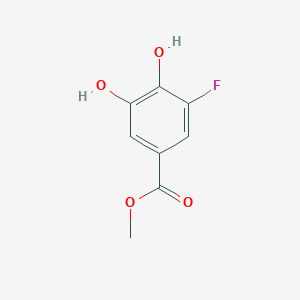
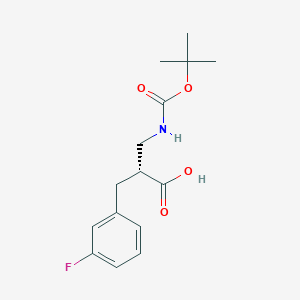
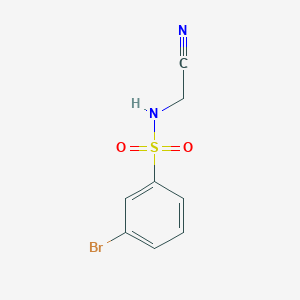
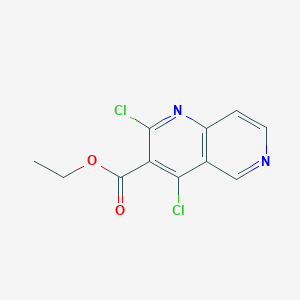
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
